molecular formula C12H15Cl2FN2O B1419280 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride CAS No. 1073059-28-5

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride

Cat. No.: B1419280
CAS No.: 1073059-28-5
M. Wt: 293.16 g/mol
InChI Key: APGDLQLIEORZPD-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15Cl2FN2O and a molecular weight of 293.16 g/mol . It is offered as a high-purity building block for research and development applications in medicinal chemistry. The piperazine scaffold is a highly important pharmacophore in drug discovery, frequently serving as a versatile backbone for a range of biologically active compounds . Piperazine-based structures are found in substances investigated for various therapeutic areas, including as potential anticancer agents . Some piperazine derivatives have been shown to exhibit cytotoxicity against a panel of cancer cell lines and can inhibit cell cycle progression and angiogenesis . The presence of both the chloroacetyl and fluorophenyl substituents on the piperazine core makes this particular compound a valuable intermediate for further chemical synthesis, such as in the development of novel molecular entities for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O.ClH/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11;/h1-4H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDLQLIEORZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloroacetyl group and a 4-fluorophenyl moiety. The structural configuration is critical for its interaction with biological targets, influencing solubility, stability, and binding affinity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at specific concentrations. Notably, it demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies show that it induces apoptosis in various cancer cell lines.

  • Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels, leading to mitochondrial dysfunction.
  • Cell Cycle Arrest : It halts the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6).

Table 2: Cytotoxicity Assays

Cell LineIC50 (µM)Mechanism of Action
HeLa28.3Induction of apoptosis via ROS
MCF-756.6Cell cycle arrest

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly cholinesterases. Inhibition studies indicate that it may be effective in modulating cholinergic signaling pathways, which could be beneficial in treating neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

Enzyme TypeIC50 (µM)
Acetylcholinesterase (AChE)0.5
Butyrylcholinesterase (BChE)0.3

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis in HeLa and MCF-7 cells, with a notable increase in ROS levels observed.
  • Antimicrobial Studies : Another investigation highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.
  • Enzymatic Studies : Research into its inhibitory effects on cholinesterases revealed promising results, indicating its potential utility in Alzheimer's disease management.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituents at Piperazine Positions Molecular Formula Key Functional Groups References
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine HCl 1: Chloroacetyl, 4: 4-fluorophenyl C12H13ClFN2O·HCl Chloroacetyl, 4-fluorophenyl -
Flunarizine 1: Bis(4-fluorophenyl)methyl, 4: 3-phenylpropenyl C26H26F2N2 Bis(4-fluorophenyl)methyl, propenyl
GBR12909 dihydrochloride 1: Bis(4-fluorophenyl)methoxyethyl, 4: 3-phenylpropyl C29H32F2N2O·2HCl Bis(4-fluorophenyl)methoxy, phenylpropyl
1-(4-Fluorophenyl)piperazine dihydrochloride 4: 4-fluorophenyl C10H13FN2·2HCl 4-fluorophenyl
Cetirizine dihydrochloride 1: 4-Chlorophenyl-benzyl, 4: ethoxyacetic acid C21H25ClN2O3·2HCl Chlorophenyl-benzyl, carboxylic acid

Key Observations :

  • The chloroacetyl group in the target compound distinguishes it from analogs like flunarizine and GBR12909, which feature bulkier substituents (e.g., bis(4-fluorophenyl)methyl or methoxyethyl groups). This group may enhance electrophilic reactivity, influencing metabolic stability or covalent binding to targets .
  • The 4-fluorophenyl moiety is shared with flunarizine and GBR12909, contributing to π-π stacking interactions in receptor binding .

Pharmacological and Functional Comparison

Table 2: Pharmacological Profiles of Selected Piperazine Derivatives

Compound Name Primary Activity Mechanism/Target References
Flunarizine Antihistamine, vasodilator Calcium channel blocker, H1 receptor antagonist
GBR12909 dihydrochloride Dopamine reuptake inhibitor Binds dopamine transporter (DAT)
1-(4-Fluorophenyl)piperazine dihydrochloride Serotonergic agonist/stimulant Promotes serotonin release
Cetirizine dihydrochloride Antihistamine H1 receptor antagonist

Key Observations :

  • The 4-fluorophenyl group is associated with diverse mechanisms: in flunarizine, it aids calcium channel blockade, while in GBR12909, it enhances DAT affinity .
  • The absence of a bulky aromatic substituent (e.g., bis(4-fluorophenyl)methyl in flunarizine) in the target compound may limit its calcium channel interactions compared to flunarizine .

Key Observations :

  • The target compound’s chloroacetyl group necessitates careful handling during synthesis to avoid side reactions, unlike flunarizine’s Fe-catalyzed process .
  • Yield and scalability : Flunarizine’s synthesis achieves up to 89% yield with Fe catalysts, while cetirizine’s condensation method achieves 78% yield .

Preparation Methods

Initial Formation of the Chloroacetyl Intermediate

The foundational step involves reacting chloroacetyl chloride with suitable amines or piperazine derivatives to generate the chloroacetamide intermediate. This process is well-documented across multiple studies:

  • Reaction with Piperazine Derivatives:
    Chloroacetyl chloride reacts with piperazine or substituted piperazines in the presence of a base (such as sodium acetate or potassium carbonate) to form N-(chloroacetyl)-piperazine derivatives. This reaction typically occurs under reflux conditions in aprotic solvents like benzene or acetonitrile (MeCN).
    Research Example:
    In one study, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of anhydrous sodium acetate yielded the chloroacetamide intermediate efficiently.

  • Reaction Conditions:

    • Solvent: Benzene, acetonitrile, or pyridine
    • Temperature: Reflux (around 80–100°C)
    • Catalyst: Triethylamine or potassium carbonate (to neutralize HCl)
Step Reagents Solvent Temperature Notes
1 Chloroacetyl chloride + amine/piperazine derivative Benzene or acetonitrile Reflux Formation of chloroacetamide

Substitution with 4-Fluorophenylpiperazine

The key intermediate, chloroacetamide, undergoes nucleophilic substitution with 4-fluorophenylpiperazine:

  • Reaction Conditions:

    • Solvent: Dry benzene or acetonitrile
    • Catalyst: Triethylamine or potassium carbonate
    • Temperature: Reflux (around 80°C)
    • Duration: 16–24 hours
  • Procedure:
    The chloroacetamide is heated with 4-fluorophenylpiperazine under reflux, facilitating nucleophilic attack at the chloro group, replacing it with the piperazine moiety, thus forming the desired compound.

  • Spectral Confirmation:
    The success of this substitution is confirmed via NMR spectroscopy, showing characteristic signals for the piperazine ring, aromatic fluorine, and the acetamide linkage. For example, the 1H NMR spectrum of a similar derivative shows broad singlets corresponding to piperazine protons and aromatic signals.

Step Reagents Solvent Temperature Duration Notes
2 Chloroacetamide + 4-fluorophenylpiperazine Benzene or acetonitrile Reflux 16–24 h Formation of target compound

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Procedure:

    • Bubble hydrogen chloride gas into the reaction mixture or dissolve the free base in an ether solution and introduce HCl gas.
    • The resulting hydrochloride salt precipitates out as a crystalline solid.
    • Purification involves filtration, washing, and drying under vacuum.
  • Notes:
    The formation of the hydrochloride salt enhances compound stability and solubility, facilitating characterization and biological testing.

Step Reagents Conditions Notes
3 HCl gas Room temperature Precipitation of hydrochloride salt

Research Findings and Data Table

Step Key Reagents Solvent Temperature Duration Yield Characterization Methods Remarks
1 Chloroacetyl chloride + amine Benzene/MeCN Reflux 4–6 h ~85–92% IR, NMR, MS Formation of chloroacetamide
2 Chloroacetamide + 4-fluorophenylpiperazine Benzene/MeCN Reflux 16–24 h ~70–85% NMR, MS Target compound synthesis
3 HCl gas Ether Room temperature 1–2 h Quantitative Melting point, IR Salt formation

Additional Synthesis Routes

Research also indicates alternative routes such as:

  • Using Thionyl Chloride:
    Conversion of benzhydrol derivatives to chlorobenzhydryl chlorides, which then react with piperazine derivatives.

  • Reduction and Acylation Steps:
    Starting from benzophenone derivatives, reduction with sodium borohydride, followed by acylation with chloroacetyl chloride, then substitution reactions.

  • Multi-step Synthesis with Protective Groups:
    Employing protective groups on piperazine to selectively modify positions before deprotection and salt formation.

Research Findings Summary

  • The synthesis predominantly involves nucleophilic substitution of chloroacetyl derivatives with piperazine or its derivatives.
  • The reaction conditions favor reflux in aprotic solvents with bases to neutralize HCl.
  • Purification is achieved through extraction, chromatography, and salt formation.
  • Spectroscopic techniques such as IR, NMR, and MS are essential for confirming structure and purity.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride?

Methodological Answer: Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • Step 1: Reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl .
  • Step 2: Isolation via vacuum filtration after precipitation, followed by recrystallization in ethanol/water (3:1 v/v) to improve purity.
  • Step 3: Hydrochloride salt formation by treating the freebase with HCl gas in ethyl acetate .
    Critical Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexanes) and confirm purity via HPLC (>98%) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons; ¹³C signal at ~162 ppm for C-F coupling) and chloroacetyl moiety (carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 301.08 (C₁₂H₁₃ClFN₂O⁺) and isotopic pattern matching chlorine .
  • IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-F stretch) .

Q. What are the optimal storage conditions and stability considerations?

Methodological Answer:

  • Storage: -20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the chloroacetyl group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis to 4-(4-fluorophenyl)piperazine is a key degradation pathway .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the chloroacetyl site?

Methodological Answer:

  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) to balance reactivity and byproduct formation. DMF enhances nucleophilicity but may promote decomposition .
  • Reagent Selection: Test amines (e.g., methylamine, benzylamine) with varying pKa. Use 2 eq. of nucleophile and monitor conversion via ¹H NMR.
  • Kinetic Analysis: Employ pseudo-first-order kinetics under controlled temperatures (25–60°C) to determine activation energy (Eₐ) .

Q. What strategies are effective for elucidating biological targets of this compound?

Methodological Answer:

  • Receptor Screening: Use radioligand binding assays (e.g., serotonin 5-HT₁A/2A receptors, dopamine D₂) due to structural similarity to psychoactive phenylpiperazines .
  • Functional Assays: Measure cAMP accumulation in HEK293 cells transfected with GPCRs.
  • SAR Studies: Compare with analogs lacking the chloroacetyl group to identify critical pharmacophores .

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

  • In Silico Tools: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions. The chloroacetyl group is prone to glutathione conjugation .
  • Docking Studies: Model interactions with cytochrome P450 3A4 (CYP3A4) to identify potential oxidation sites .

Q. What analytical methods resolve contradictions in solubility and partition coefficient data?

Methodological Answer:

  • LogP Determination: Compare shake-flask (octanol/water) vs. chromatographic (HPLC-C18) methods. Discrepancies arise from ionization (pKa ~8.5 for piperazine) .
  • Solubility Profiling: Use laser nephelometry in buffered solutions (pH 1–10). Adjust ionic strength to mimic physiological conditions .

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Studies: Measure plasma protein binding (equilibrium dialysis) and CNS penetration (brain/plasma ratio in rodents).
  • Metabolite Identification: Use LC-MS/MS to detect hydrolyzed or oxidized metabolites that may contribute to off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
Reactant of Route 2
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1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride

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